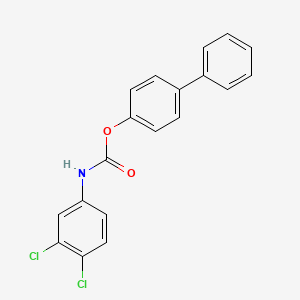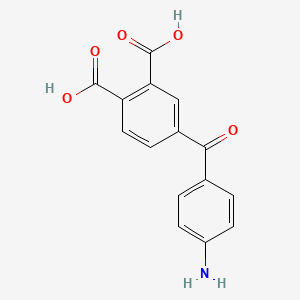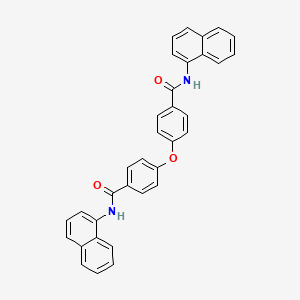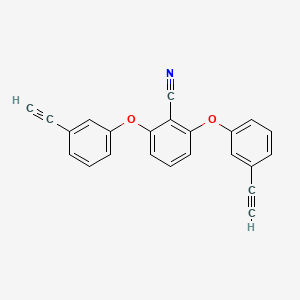
4-biphenylyl (3,4-dichlorophenyl)carbamate
Vue d'ensemble
Description
4-biphenylyl (3,4-dichlorophenyl)carbamate is a compound that has been extensively studied in the field of scientific research. It is a carbamate derivative that has been found to have significant biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mécanisme D'action
The mechanism of action of 4-biphenylyl (3,4-dichlorophenyl)carbamate involves the inhibition of acetylcholinesterase activity. This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the nervous system. This increase in acetylcholine can have a range of effects on the nervous system, including muscle contraction, increased heart rate, and increased cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-biphenylyl (3,4-dichlorophenyl)carbamate are primarily related to its inhibition of acetylcholinesterase activity. This inhibition can lead to an increase in acetylcholine levels, which can have a range of effects on the nervous system. These effects include increased muscle contraction, increased heart rate, and increased cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-biphenylyl (3,4-dichlorophenyl)carbamate in lab experiments is its ability to selectively inhibit acetylcholinesterase activity. This allows researchers to study the effects of increased acetylcholine levels on the nervous system. However, one of the limitations of using 4-biphenylyl (3,4-dichlorophenyl)carbamate is that it can have off-target effects on other enzymes and biological processes, making it important for researchers to carefully design their experiments to minimize these effects.
Orientations Futures
There are several future directions for research involving 4-biphenylyl (3,4-dichlorophenyl)carbamate. One area of interest is the development of new derivatives of the compound that can selectively target specific biological processes. Another area of interest is the use of 4-biphenylyl (3,4-dichlorophenyl)carbamate in the study of neurological disorders such as Alzheimer's disease, where the inhibition of acetylcholinesterase activity is a promising therapeutic approach. Additionally, research could be conducted to better understand the off-target effects of 4-biphenylyl (3,4-dichlorophenyl)carbamate and how to minimize them in lab experiments.
Conclusion:
In conclusion, 4-biphenylyl (3,4-dichlorophenyl)carbamate is a compound that has significant scientific research applications. Its ability to selectively inhibit acetylcholinesterase activity makes it a promising tool for studying various biological processes. However, it is important for researchers to carefully design their experiments to minimize off-target effects. There are several future directions for research involving 4-biphenylyl (3,4-dichlorophenyl)carbamate, including the development of new derivatives and the study of neurological disorders such as Alzheimer's disease.
Applications De Recherche Scientifique
4-biphenylyl (3,4-dichlorophenyl)carbamate has been widely used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have a range of effects on the nervous system.
Propriétés
IUPAC Name |
(4-phenylphenyl) N-(3,4-dichlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO2/c20-17-11-8-15(12-18(17)21)22-19(23)24-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMCBQMGDOMCJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Biphenylyl N-(3,4-dichlorophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl N-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate](/img/structure/B3825505.png)
![7-methyl-2-[(2E)-2-methyl-2-buten-1-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3825510.png)

![N-(3-chloro-4-fluorophenyl)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-3-oxopropanamide](/img/structure/B3825533.png)

![1-ethyl-5-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-carboxamide](/img/structure/B3825538.png)
![4,4'-{1,4-phenylenebis[(3-phenyl-2,7-quinoxalinediyl)oxy]}dianiline](/img/structure/B3825545.png)

![4,4'-[(3-oxo-1,3-dihydro-2-benzofuran-1,1-diyl)bis(4,1-phenyleneoxy)]diphthalonitrile](/img/structure/B3825557.png)
![2-[(3-imino-2,3-dihydro-1H-isoindol-1-ylidene)amino]benzonitrile](/img/structure/B3825559.png)
![11,11'-methylenebis(3-amino-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one)](/img/structure/B3825562.png)

![4-{[4-(4-aminobenzyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B3825576.png)
![4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide](/img/structure/B3825585.png)